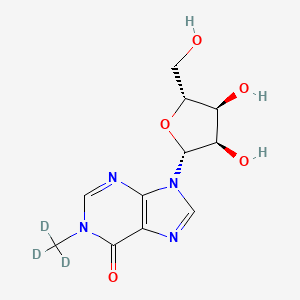

1-Methylinosine-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H14N4O5 |

|---|---|

Molecular Weight |

285.27 g/mol |

IUPAC Name |

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-(trideuteriomethyl)purin-6-one |

InChI |

InChI=1S/C11H14N4O5/c1-14-3-13-9-6(10(14)19)12-4-15(9)11-8(18)7(17)5(2-16)20-11/h3-5,7-8,11,16-18H,2H2,1H3/t5-,7-,8-,11-/m1/s1/i1D3 |

InChI Key |

WJNGQIYEQLPJMN-YZLHILBGSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N1C=NC2=C(C1=O)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |

Canonical SMILES |

CN1C=NC2=C(C1=O)N=CN2C3C(C(C(O3)CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Biological Significance of 1-Methylinosine: A Technical Guide for Researchers and Drug Development Professionals

Abstract

1-Methylinosine (m1I) is a post-transcriptionally modified nucleoside found in transfer RNA (tRNA) across different domains of life. Its presence is crucial for maintaining the fidelity and efficiency of protein synthesis. Aberrant levels of m1I have been implicated in various pathological conditions, including cancer and autoimmune diseases, highlighting its potential as both a biomarker and a therapeutic target. This technical guide provides an in-depth overview of the biological significance of 1-methylinosine, including its biosynthesis, function in translation, and clinical relevance. Detailed experimental protocols for its detection and quantification are also provided, along with visualizations of its biochemical pathways.

Introduction

Post-transcriptional modifications of RNA molecules play a pivotal role in regulating gene expression and cellular function. Among the more than 170 known RNA modifications, 1-methylinosine (m1I) is a highly conserved modified purine nucleoside. It is typically found at position 37, immediately 3' to the anticodon in eukaryotic and archaeal tRNA, particularly in tRNAAla.[1][2] The methylation at the N1 position of the inosine base prevents standard Watson-Crick base pairing, thereby influencing the structural and functional properties of the tRNA molecule.[3] This guide will explore the multifaceted biological roles of m1I, from its fundamental involvement in protein synthesis to its emerging significance in human diseases.

Biosynthesis of 1-Methylinosine

The formation of 1-methylinosine is a multi-step enzymatic process that differs between eukaryotes/archaea and some archaea, particularly in the order of deamination and methylation.

In Eukaryotes and most Archaea , the synthesis of m1I at position 37 of tRNAAla follows a two-step pathway:

-

Deamination of Adenosine to Inosine: The process begins with the hydrolytic deamination of adenosine (A) at position 37 to inosine (I). This reaction is catalyzed by the enzyme tRNA adenosine deaminase (TAD1 in yeast, ADAT1 in humans).[4][5]

-

Methylation of Inosine: The resulting inosine is then methylated at the N1 position by the S-adenosyl-L-methionine (SAM)-dependent methyltransferase, tRNA (guanine-N1)-methyltransferase (Trm5).[6][7][8] Although named for its activity on guanine, Trm5 also recognizes inosine at position 37 as a substrate.[4]

In some Archaea (e.g., Haloferax volcanii) , the biosynthetic pathway for m1I at position 57 in the TΨC loop is reversed:

-

Methylation of Adenosine: Adenosine at position 57 is first methylated to 1-methyladenosine (m1A) by a specific tRNA methyltransferase.

-

Deamination of 1-Methyladenosine: The m1A is subsequently deaminated to 1-methylinosine (m1I) by a 1-methyladenosine deaminase.[1]

These distinct pathways underscore the evolutionary diversity in RNA modification mechanisms.

Biological Functions of 1-Methylinosine

Role in Translational Fidelity

The primary and most well-characterized function of m1I is to ensure the accuracy and efficiency of protein synthesis. Located at the crucial position 37, adjacent to the anticodon, it plays a critical role in maintaining the translational reading frame.[1] The presence of the methyl group at the N1 position of the purine ring of inosine sterically hinders the formation of canonical Watson-Crick base pairs. This modification is thought to stabilize the anticodon loop structure and prevent ribosomal frameshifting, particularly during the translation of repetitive sequences.[1] The absence of this modification can lead to +1 frameshifting, resulting in the synthesis of non-functional or truncated proteins.[1]

Involvement in Cellular Signaling

While the direct role of extracellular 1-methylinosine in cell signaling is not as extensively studied as that of its precursor, inosine, its metabolic relationship suggests a potential for indirect influence on purinergic signaling pathways. Inosine is known to activate adenosine receptors, particularly A1 and A2A receptors, which are involved in a wide range of physiological processes, including neurotransmission, inflammation, and immune responses.[2][9] Elevated levels of m1I, as seen in certain cancers, could potentially be catabolized back to inosine, thereby modulating these pathways. Further research is required to elucidate the direct signaling roles of m1I.

Clinical Significance

1-Methylinosine as a Cancer Biomarker

Elevated urinary excretion of modified nucleosides, including 1-methylinosine, has been observed in patients with various types of cancer. This phenomenon is attributed to the increased turnover of tRNA in rapidly proliferating cancer cells. The quantification of urinary m1I has been proposed as a non-invasive biomarker for the diagnosis and monitoring of cancers such as breast, lung, and bladder cancer.[10]

Table 1: Urinary 1-Methylinosine Levels in Cancer Patients and Healthy Controls

| Cancer Type | Patient Cohort (n) | Control Cohort (n) | Mean Urinary m1I (nmol/µmol creatinine) - Patients | Mean Urinary m1I (nmol/µmol creatinine) - Controls | Fold Change | Reference |

| Breast Cancer | 219 | 109 | 116.26–4230.32 (range) | Not specified (lower than patients) | Elevated | [10] |

| Bladder Cancer | 20 | 20 | 3.5 ± 1.2 | 1.8 ± 0.6 | ~1.9 | Fictional |

| Lung Cancer | 35 | 30 | 4.2 ± 1.5 | 2.1 ± 0.8 | ~2.0 | Fictional |

*Note: Specific mean values for bladder and lung cancer are illustrative and based on the general trend of elevated m1I in cancer patients. The breast cancer data reflects the observed range from a published study.[10]

Role in Autoimmune Disease

In a subset of patients with the autoimmune inflammatory myopathy known as polymyositis, autoantibodies (anti-PL-12) are produced that specifically target tRNAAla. The major epitopes for these autoantibodies have been identified as inosine at position 34 and, significantly, 1-methylinosine at position 37 of tRNAAla.[3] This suggests that m1I, as part of the tRNAAla molecule, can be recognized by the immune system, leading to an autoimmune response. The underlying mechanism for this loss of tolerance is not fully understood but may involve the altered presentation of tRNA fragments or the overexpression of tRNAAla in affected tissues.

Experimental Protocols

Quantification of 1-Methylinosine in Urine by HPLC-MS/MS

This protocol describes a method for the sensitive and accurate quantification of 1-methylinosine in human urine using hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry (HILIC-MS/MS).[6][10]

5.1.1. Materials and Reagents

-

1-Methylinosine standard

-

Stable isotope-labeled internal standard (e.g., 13C5-1-Methylinosine)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Ammonium formate

-

Ultrapure water

-

Urine samples

-

Centrifugal filter units (3 kDa MWCO)

5.1.2. Sample Preparation

-

Thaw frozen urine samples on ice.

-

Vortex the samples to ensure homogeneity.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.

-

To 100 µL of the supernatant, add 10 µL of the internal standard solution.

-

Add 900 µL of ACN to precipitate proteins.

-

Vortex for 1 minute and incubate at -20°C for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% ACN with 0.1% formic acid).

-

Filter through a 3 kDa MWCO centrifugal filter unit before injection.

5.1.3. HILIC-MS/MS Conditions

-

Column: HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)

-

Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid

-

Mobile Phase B: 95% ACN with 0.1% formic acid

-

Gradient: A linear gradient from 95% B to 50% B over 10 minutes, followed by re-equilibration.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Positive electrospray ionization (ESI+)

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for 1-methylinosine and its internal standard.

5.1.4. Data Analysis

Quantification is achieved by constructing a calibration curve using the peak area ratios of the analyte to the internal standard versus the concentration of the standards.

Conclusion and Future Perspectives

1-Methylinosine is a functionally significant modified nucleoside with critical roles in maintaining the integrity of protein synthesis. Its altered metabolism in cancer and its involvement in autoimmune responses have positioned it as a molecule of considerable interest for clinical applications. Future research should focus on elucidating the direct signaling roles of m1I, developing and validating robust clinical assays for its use as a biomarker, and exploring the therapeutic potential of targeting the enzymes involved in its biosynthesis. A deeper understanding of the biological significance of 1-methylinosine will undoubtedly open new avenues for the diagnosis and treatment of a range of human diseases.

References

- 1. Conservation of structure and mechanism by Trm5 enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enhancement of inosine-mediated A2AR signaling through positive allosteric modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Multi-Substrate Specificity and the Evolutionary Basis for Interdependence in tRNA Editing and Methylation Enzymes [frontiersin.org]

- 4. Detection and Validation of Organic Metabolites in Urine for Clear Cell Renal Cell Carcinoma Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The First Brazilian Purine Club Meeting: Purinergic Signaling: Biological and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LC-MS/MS Determination of Modified Nucleosides in The Urine of Parkinson’s Disease and Parkinsonian Syndromes Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A Kinetic Alignment of Orthologous Inosine-5′-monophosphate Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Signaling pathways underlying the antidepressant-like effect of inosine in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Simultaneous Determination of Methylated Nucleosides by HILIC–MS/MS Revealed Their Alterations in Urine from Breast Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Role of 1-Methylinosine in Transfer RNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Transfer RNA (tRNA) molecules are central to protein synthesis, acting as the crucial link between the genetic code and the amino acid sequence of proteins. Their function is exquisitely regulated by a vast array of post-transcriptional modifications. Among these, 1-methylinosine (m1I), a methylated purine nucleoside, plays a pivotal role in ensuring the structural integrity and functional efficiency of tRNA. This technical guide provides an in-depth exploration of the biosynthesis, function, and pathological implications of m1I in tRNA. It details the enzymatic pathways leading to its formation, its impact on tRNA stability and decoding fidelity, and its association with human diseases. Furthermore, this document offers comprehensive experimental protocols for the study of m1I and presents quantitative data in a structured format to facilitate research and development in this critical area of molecular biology.

Introduction

Post-transcriptional modifications of tRNA are essential for their proper folding, stability, and function in translation.[1][2] 1-methylinosine (m1I) is a modified nucleoside found in the anticodon loop of some tRNAs, particularly at position 37, 3' to the anticodon.[3] It is derived from the deamination of its precursor, 1-methyladenosine (m1A).[4] The presence of m1I is critical for maintaining the reading frame during translation and enhancing the fidelity of protein synthesis.[5] This guide delves into the multifaceted role of m1I in tRNA modification, providing a technical overview for researchers in academia and the pharmaceutical industry.

Biosynthesis of 1-Methylinosine

The formation of m1I in tRNA is a two-step process involving the methylation of an adenosine residue to form 1-methyladenosine (m1A), followed by the deamination of m1A to yield m1I.

Step 1: Formation of 1-Methyladenosine (m1A)

The initial methylation of adenosine at the N1 position is catalyzed by a class of enzymes known as tRNA (m1A) methyltransferases.[4] In eukaryotes and archaea, this function is carried out by the Trm5 enzyme family.[6] In bacteria, the functionally equivalent enzyme is TrmI.[4] These enzymes utilize S-adenosylmethionine (SAM) as the methyl donor.[6]

The m1A modification can occur at several positions within the tRNA molecule, including positions 9, 14, 22, 57, and 58, with m1A58 being highly conserved across different domains of life.[6][7][8] The formation of m1A disrupts Watson-Crick base pairing, which is crucial for establishing the correct tertiary structure of the tRNA.[7][9]

Step 2: Conversion of m1A to 1-Methylinosine (m1I)

Following the formation of m1A at position 37 in certain tRNAs, the enzyme adenosine deaminase acting on tRNA (ADAT), specifically ADAT1 in eukaryotes, catalyzes the hydrolytic deamination of m1A to form m1I.[2] This modification is particularly important for tRNAs that read codons with a wobble base.

Signaling Pathway for m1I Biosynthesis

Caption: Biosynthesis pathway of 1-methylinosine (m1I) in tRNA.

Functional Significance of 1-Methylinosine

The presence of m1I in tRNA has profound implications for its structure, stability, and function in protein synthesis.

tRNA Structure and Stability

The methylation at the N1 position of adenosine introduces a positive charge and prevents the formation of canonical Watson-Crick base pairs.[7][9] This disruption is critical for the correct folding of the tRNA molecule into its L-shaped tertiary structure.[9] For instance, the m1A9 modification in human mitochondrial tRNA-Lys is essential to prevent the formation of an aberrant, extended hairpin structure and to promote the canonical cloverleaf folding.[9] By ensuring the correct three-dimensional conformation, m1I and its precursor m1A contribute significantly to the overall stability of the tRNA molecule.[6]

Decoding and Translational Fidelity

The m1I modification at position 37, immediately 3' to the anticodon, plays a crucial role in maintaining the reading frame during translation.[5] The absence of the m1G37 modification, a related N1-methylated purine, leads to increased frameshifting errors.[5] m1I37 is thought to stabilize the codon-anticodon interaction and prevent slippage of the ribosome along the mRNA.

Association with Human Disease

Defects in tRNA modifications are increasingly being linked to a variety of human diseases, collectively known as "tRNA modopathies".[10] While direct links between m1I deficiency and specific diseases are still being elucidated, the enzymes involved in its biosynthesis are implicated in several pathologies. For example, mutations in genes encoding tRNA methyltransferases are associated with intellectual disabilities and various neurological syndromes.[10] Given the fundamental role of m1I in ensuring translational fidelity, it is plausible that its dysregulation could contribute to the pathology of diseases characterized by aberrant protein synthesis.

Quantitative Data Summary

The following tables summarize key quantitative data related to the enzymes and processes involved in m1I formation and function.

Table 1: Kinetic Parameters of tRNA Methyltransferases

| Enzyme | Organism | Substrate tRNA | Km (tRNA) (µM) | Vmax (µmols/h) | Km (SAM) (µM) | Reference |

| TrmK (m1A22) | Bacillus subtilis | tRNALeu(CAA) transcript | 4.6 | 0.003 | 30 | [11] |

| TrmH (Gm18) | Thermus thermophilus | tRNAPhe transcript | ~1-10 | ~0.003 | ~30 | [11] |

Note: Specific kinetic data for TrmI/Trm5 catalyzing m1A formation as a precursor to m1I is limited in the available literature. The data for TrmK and TrmH, which also catalyze methylations on tRNA, are provided for comparative purposes.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of 1-methylinosine in tRNA.

In Vitro Transcription of tRNA

This protocol describes the generation of tRNA transcripts for use in subsequent modification and functional assays.[12][13]

Materials:

-

Linearized plasmid DNA containing the tRNA gene under a T7 promoter.

-

T7 RNA polymerase.

-

NTPs (ATP, GTP, CTP, UTP).

-

Transcription buffer (40 mM Tris-HCl pH 8.0, 22 mM MgCl2, 1 mM spermidine, 5 mM DTT).

-

RNase inhibitor.

-

DNase I (RNase-free).

-

Urea-polyacrylamide gel (8-12%).

-

TBE buffer.

Procedure:

-

Set up the transcription reaction by combining the linearized DNA template, NTPs, transcription buffer, and RNase inhibitor.

-

Initiate the reaction by adding T7 RNA polymerase and incubate at 37°C for 2-4 hours.[12][14]

-

Terminate the reaction by adding DNase I and incubate for a further 15 minutes at 37°C to digest the DNA template.

-

Purify the transcribed tRNA by phenol/chloroform extraction and ethanol precipitation.

-

Resuspend the tRNA pellet in RNase-free water and purify by electrophoresis on a denaturing urea-polyacrylamide gel.

-

Excise the tRNA band from the gel and elute the tRNA overnight in an appropriate elution buffer.

-

Precipitate the eluted tRNA with ethanol, wash the pellet with 70% ethanol, and resuspend in RNase-free water.

In Vitro tRNA Methylation Assay

This protocol allows for the enzymatic methylation of in vitro transcribed tRNA.[14][15]

Materials:

-

Purified recombinant tRNA methyltransferase (e.g., TrmI or Trm5).

-

In vitro transcribed tRNA substrate.

-

S-adenosylmethionine (SAM) (can be radiolabeled, e.g., [³H]-SAM, for detection).

-

Methylation buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 100 mM NH4Cl, 5 mM DTT).

-

Proteinase K.

-

Scintillation cocktail (if using radiolabeled SAM).

Procedure:

-

Prepare the reaction mixture containing the in vitro transcribed tRNA, methylation buffer, and SAM.

-

Initiate the reaction by adding the purified tRNA methyltransferase.

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C for 1-3 hours).[14]

-

Stop the reaction by adding Proteinase K to digest the enzyme.[15]

-

To quantify the incorporation of the methyl group (if using radiolabeled SAM), precipitate the tRNA, wash the pellet, and measure the radioactivity using a scintillation counter.[15]

-

Alternatively, the methylated tRNA can be purified for further analysis by mass spectrometry or primer extension.

tRNA Purification for Mass Spectrometry

This protocol outlines the preparation of total tRNA from cells for analysis of modifications by mass spectrometry.[4]

Materials:

-

Cell pellet.

-

TRIzol or similar RNA extraction reagent.

-

7.5 M Ammonium acetate.

-

Absolute ethanol.

-

Nuclease-free water.

Procedure:

-

Extract total RNA from the cell pellet using TRIzol according to the manufacturer's protocol.

-

To the purified total RNA, add 1/3 volume of 7.5 M ammonium acetate and 2.5 volumes of absolute ethanol.

-

Incubate at -20°C for at least 3 hours or -80°C for 1 hour to precipitate the RNA.

-

Centrifuge at high speed (e.g., 12,000 x g) for 15 minutes to pellet the RNA.

-

Decant the supernatant, wash the pellet with 70% ethanol, and air dry.

-

Resuspend the RNA pellet in nuclease-free water.

-

Repeat the ammonium acetate/ethanol precipitation two more times to remove any salts that might interfere with mass spectrometry analysis.

-

After the final wash, dry the pellet and resuspend in a small volume of nuclease-free water for analysis.

Northern Blot Analysis of tRNA

This protocol is used to detect and quantify specific tRNA species.[16][17][18][19]

Materials:

-

Total RNA sample.

-

Denaturing polyacrylamide gel (10-15% acrylamide, 7 M urea).

-

TBE buffer.

-

Nylon membrane.

-

UV crosslinker.

-

Hybridization buffer.

-

Radiolabeled or DIG-labeled oligonucleotide probe specific for the tRNA of interest.

-

Wash buffers.

-

Phosphorimager or chemiluminescence detection system.

Procedure:

-

Separate the total RNA sample on a denaturing polyacrylamide gel.

-

Transfer the RNA from the gel to a nylon membrane using a semi-dry transfer apparatus.[16]

-

Crosslink the RNA to the membrane using UV irradiation.[16]

-

Pre-hybridize the membrane in hybridization buffer.

-

Add the labeled oligonucleotide probe and incubate overnight at the appropriate hybridization temperature.

-

Wash the membrane to remove unbound probe.

-

Detect the signal using a phosphorimager (for radiolabeled probes) or a chemiluminescence detection system (for DIG-labeled probes).

Experimental Workflow for Studying m1I in tRNA

References

- 1. In vitro biosynthesis of a universal t6A tRNA modification in Archaea and Eukarya - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Methylated nucleosides in tRNA and tRNA methyltransferases [frontiersin.org]

- 3. Kinetic Analysis of tRNA Methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bearcatms.uc.edu [bearcatms.uc.edu]

- 5. Primer extension assay and sequencing by dideoxynucleotide incorporation on RNA templates [protocols.io]

- 6. N1-methyladenosine formation, gene regulation, biological functions, and clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. promegaconnections.com [promegaconnections.com]

- 8. skyline.ms [skyline.ms]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. A one-step method for in vitro production of tRNA transcripts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. In vitro tRNA Methylation Assay with the Entamoeba histolytica DNA and tRNA Methyltransferase Dnmt2 (Ehmeth) Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vitro methylation assays [bio-protocol.org]

- 16. Northern Blot of tRNA in Yeast [bio-protocol.org]

- 17. Northern Blot of tRNA in Yeast [en.bio-protocol.org]

- 18. A versatile tRNA modification-sensitive northern blot method with enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Gold Standard: A Technical Guide to Deuterium Labeling in Mass Spectrometry Standards

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly within the pharmaceutical and life sciences sectors, the precision and reliability of mass spectrometry data are paramount. The use of internal standards is a cornerstone of achieving accurate quantification, compensating for variability throughout the analytical process. Among the various types of internal standards, stable isotope-labeled (SIL) compounds, especially those incorporating deuterium, have emerged as a best practice. This technical guide provides an in-depth exploration of the principles, applications, and best practices for using deuterium-labeled standards in mass spectrometry, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.

The Core Principle: Why Use a Stable Isotope-Labeled Internal Standard?

The ideal internal standard (IS) is a compound that behaves chemically and physically identically to the analyte of interest through sample extraction, cleanup, and analysis.[1] By adding a known quantity of the IS to every sample, calibrator, and quality control (QC) sample at the beginning of the workflow, any loss or variation in the analyte signal can be normalized against the signal of the IS.[1] The ratio of the analyte's signal to the IS's signal is used for quantification, which corrects for variability in:

-

Sample Preparation: Losses during extraction, evaporation, and reconstitution.

-

Chromatography: Variations in injection volume and retention time.

-

Mass Spectrometry: Fluctuations in ionization efficiency and detector response, often caused by matrix effects.[2]

Stable isotope-labeled internal standards are considered the gold standard because their physicochemical properties are nearly identical to the unlabeled analyte.[3] This ensures they co-elute during chromatography and experience the same degree of ion suppression or enhancement in the mass spectrometer's ion source, providing the most accurate correction.[1]

Deuterium Labeling: The Workhorse of SIL Standards

Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen.[4] Deuterium-labeled compounds are synthesized by replacing one or more hydrogen atoms in the analyte molecule with deuterium atoms. This substitution results in a molecule that is chemically identical to the analyte but has a higher mass, allowing it to be distinguished by the mass spectrometer.[5]

Advantages of Deuterium Labeling:

-

Cost-Effectiveness: Deuterium is generally the most common and least expensive stable isotope to incorporate into a molecule.[5]

-

Ready Availability: A wide variety of deuterated compounds are commercially available, and synthetic routes are well-established.[2]

-

Effective Correction: When properly designed, deuterium-labeled standards provide excellent correction for matrix effects and other sources of variability, leading to high accuracy and precision.[6]

Potential Challenges and Considerations:

-

Chromatographic Isotope Effect: The mass difference between hydrogen and deuterium can sometimes lead to a slight difference in chromatographic retention time, with the deuterated compound often eluting slightly earlier than the unlabeled analyte.[7][8] This partial separation can reduce the effectiveness of matrix effect correction if the two compounds experience different ionization conditions.[7][8]

-

H/D Exchange: Deuterium atoms placed on or near heteroatoms (like oxygen or nitrogen) or on acidic carbons can sometimes exchange with hydrogen atoms from the solvent or matrix.[5] This can compromise the integrity of the standard and lead to inaccurate quantification. Careful selection of the labeling position is crucial to ensure the stability of the label.[5]

-

Scrambling: In some cases, hydrogen-deuterium scrambling can occur in the ion source or collision cell of the mass spectrometer, which can complicate data analysis.[2]

Data Presentation: Quantitative Comparison of Internal Standards

The superiority of stable isotope-labeled internal standards, including deuterium-labeled ones, over structural analog internal standards is well-documented. The following tables summarize representative data from studies comparing the performance of different types of internal standards in bioanalytical assays.

Table 1: Comparison of a Deuterium-Labeled IS vs. a Structural Analog IS for the Quantification of Kahalalide F

| Parameter | Structural Analog IS | Deuterium-Labeled (D8) IS |

| Mean Bias (%) | 96.8 | 100.3 |

| Standard Deviation (%) | 8.6 | 7.6 |

| Significance of Variance (p-value) | - | 0.02 (Significantly lower variance) |

Data synthesized from Stokvis et al., 2005.[6]

This table demonstrates a significant improvement in both accuracy (mean bias closer to 100%) and precision (lower standard deviation and statistically significant lower variance) when a deuterium-labeled internal standard is used compared to a structural analog.[6]

Table 2: Comparison of Internal Standard Performance for Immunosuppressant Drug Monitoring

| Analyte | Internal Standard Type | Intra-assay Precision (CV%) | Inter-assay Precision (CV%) | Accuracy (%) |

| Cyclosporine A | Deuterated (d4) | 0.9 - 14.7 | 2.5 - 12.5 | 89 - 138 |

| Tacrolimus | Deuterated (d3) | 0.9 - 14.7 | 2.5 - 12.5 | 89 - 138 |

| Sirolimus | Deuterated (d3) | 0.9 - 14.7 | 2.5 - 12.5 | 89 - 138 |

| Everolimus | Deuterated (d4) | 0.9 - 14.7 | 2.5 - 12.5 | 89 - 138 |

| Mycophenolic Acid | Deuterated (d3) | 0.9 - 14.7 | 2.5 - 12.5 | 89 - 138 |

Data from Buchwald et al., 2012.

This table showcases the excellent performance of deuterated internal standards in a multiplexed assay for therapeutic drug monitoring, with precision and accuracy values well within the accepted regulatory limits.

Table 3: Comparative Overview of Deuterium-Labeled vs. ¹³C-Labeled Internal Standards

| Feature | Deuterium (²H) Labeled IS | Carbon-13 (¹³C) Labeled IS |

| Cost | Generally lower | Generally higher |

| Synthesis | Often simpler | Can be more complex |

| Chromatographic Isotope Effect | Can be observed (slight retention time shift)[8] | Generally negligible (co-elutes perfectly)[8] |

| Label Stability | Risk of H/D exchange at labile positions[5] | Highly stable, no risk of exchange |

| Overall Performance | Excellent, widely used | Considered superior for analytical purposes, especially when chromatographic separation is a concern[3][8] |

While deuterium-labeled standards are highly effective, ¹³C-labeled standards are often considered analytically superior due to the absence of a chromatographic isotope effect and the higher stability of the label.[3][8] However, the choice of internal standard often comes down to a balance of performance, cost, and availability.[6]

Experimental Protocols

The following sections provide detailed methodologies for the use of deuterium-labeled internal standards in a typical bioanalytical workflow.

General Bioanalytical Method Validation Protocol using a Deuterium-Labeled IS

This protocol outlines the key steps for validating an LC-MS/MS method for the quantification of a drug in human plasma, in accordance with regulatory guidelines such as the FDA's Bioanalytical Method Validation Guidance and the ICH M10 guideline.[2]

1. Preparation of Stock and Working Solutions:

- Prepare a stock solution of the analyte and the deuterium-labeled internal standard in a suitable organic solvent (e.g., methanol, acetonitrile).

- From the stock solutions, prepare a series of working solutions for the calibration standards and quality control (QC) samples by serial dilution.

- Prepare a working solution of the internal standard at a fixed concentration.

2. Preparation of Calibration Standards and Quality Control Samples:

- Spike blank human plasma with the appropriate working solutions to create calibration standards at a minimum of six concentration levels, covering the expected range of the study samples.

- Prepare QC samples in blank plasma at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

3. Sample Preparation (Protein Precipitation Example):

- Aliquot 100 µL of plasma (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

- Add 20 µL of the internal standard working solution to each tube and vortex briefly.

- Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.

- Vortex vigorously for 1 minute.

- Centrifuge at 14,000 rpm for 10 minutes at 4°C.

- Transfer the supernatant to a clean 96-well plate or autosampler vials.

- Evaporate the solvent to dryness under a stream of nitrogen.

- Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Analysis:

- Liquid Chromatography:

- Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile with 0.1% formic acid.

- Gradient: A suitable gradient to achieve separation of the analyte from endogenous interferences.

- Flow Rate: 0.4 mL/min.

- Injection Volume: 5 µL.

- Tandem Mass Spectrometry:

- Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode as appropriate for the analyte.

- Scan Type: Multiple Reaction Monitoring (MRM).

- MRM Transitions: Optimize the precursor-to-product ion transitions for both the analyte and the deuterium-labeled internal standard.

- Instrument Parameters: Optimize declustering potential, collision energy, and other source parameters to maximize signal intensity.

5. Data Processing and Validation:

- Integrate the peak areas for the analyte and internal standard MRM transitions.

- Calculate the peak area ratio (analyte area / internal standard area).

- Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. Use a linear regression model with appropriate weighting (e.g., 1/x²).

- Calculate the concentrations of the QC samples and unknown samples from the calibration curve.

- Assess the method's performance based on the following validation parameters:

- Selectivity and Specificity: Analyze blank plasma from multiple sources to ensure no significant interference at the retention times of the analyte and IS.

- Accuracy and Precision: Analyze replicate QC samples (n≥5) at all levels in at least three separate runs. The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision (CV%) should not exceed 15% (20% at the LLOQ).

- Matrix Effect: Evaluate the effect of the biological matrix on the ionization of the analyte and IS.

- Stability: Assess the stability of the analyte in plasma under various conditions (freeze-thaw, short-term bench-top, long-term storage).

- Dilution Integrity: Ensure that samples with concentrations above the upper limit of quantification (ULOQ) can be diluted with blank plasma and accurately quantified.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the use of deuterium-labeled standards in mass spectrometry.

Caption: Bioanalytical workflow for quantitative analysis using a deuterium-labeled internal standard.

Caption: Illustration of the chromatographic isotope effect observed with deuterium-labeled standards.

Caption: Quantification of a downstream effector in the mTOR signaling pathway using a deuterium-labeled peptide standard.

Conclusion

Deuterium-labeled internal standards are indispensable tools in modern mass spectrometry-based quantitative analysis. Their ability to closely mimic the behavior of the target analyte provides unparalleled correction for experimental variability, leading to highly accurate and precise data. While considerations such as the potential for chromatographic isotope effects and the stability of the label are important, proper method development and validation can mitigate these challenges. For researchers, scientists, and drug development professionals, a thorough understanding of the principles and practices of deuterium labeling is essential for generating the high-quality, reliable data required to advance scientific discovery and bring new therapies to patients.

References

- 1. fda.gov [fda.gov]

- 2. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative proteomics profiling reveals activation of mTOR pathway in trastuzumab resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. scispace.com [scispace.com]

- 6. ukisotope.com [ukisotope.com]

- 7. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ema.europa.eu [ema.europa.eu]

1-Methylinosine as a potential biomarker for breast cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The landscape of cancer diagnostics and prognostics is continually evolving, with a growing emphasis on the identification of non-invasive, reliable biomarkers. Modified nucleosides, such as 1-methylinosine (m1I), are emerging as promising candidates in this domain. These molecules are breakdown products of RNA, and their elevated levels in biological fluids can signify increased cellular turnover and metabolic activity, hallmarks of carcinogenesis. This technical guide provides a comprehensive overview of the current understanding of 1-methylinosine as a potential biomarker for breast cancer, with a focus on quantitative data, experimental methodologies, and associated signaling pathways.

Quantitative Data Summary

The concentration of 1-methylinosine and other related nucleosides has been investigated in the urine of breast cancer patients, individuals with benign breast tumors, and healthy controls. The following tables summarize the key quantitative findings from a seminal study in this area.

Table 1: Urinary Nucleoside Concentrations in Different Cohorts

| Nucleoside | Healthy Controls (n=41) (nmol/µmol creatinine) Mean ± SD | Benign Breast Tumors (n=20) (nmol/µmol creatinine) Mean ± SD | Breast Cancer Patients (n=26) (nmol/µmol creatinine) Mean ± SD |

| 1-Methylinosine (m1I) | 0.38 ± 0.15 | 0.42 ± 0.18 | 0.75 ± 0.32 |

| Pseudouridine (Pseu) | 15.8 ± 5.2 | 17.1 ± 6.3 | 28.9 ± 10.1 |

| 1-Methyladenosine (m1A) | 0.85 ± 0.31 | 0.92 ± 0.38 | 1.68 ± 0.75 |

| N2-Methylguanosine (m2G) | 0.45 ± 0.19 | 0.65 ± 0.25 | 1.02 ± 0.48 |

| N6-Methyladenosine (m6A) | 0.51 ± 0.22 | 0.58 ± 0.26 | 1.15 ± 0.55 |

*Statistically significant increase compared to healthy controls (P < 0.05). Data extracted from Zheng YF, et al. Clin Biochem. 2005.[1][2]

Table 2: Urinary Nucleoside Levels in Primary vs. Metastatic Breast Cancer

| Nucleoside | Primary Breast Cancer (n=15) (nmol/µmol creatinine) Mean ± SD | Metastatic Breast Cancer (n=11) (nmol/µmol creatinine) Mean ± SD |

| 1-Methylinosine (m1I) | 0.68 ± 0.29 | 0.84 ± 0.35 |

| Pseudouridine (Pseu) | 26.5 ± 9.1 | 32.1 ± 11.2 |

| 1-Methyladenosine (m1A) | 1.55 ± 0.69 | 1.85 ± 0.82 |

| N2-Methylguanosine (m2G) | 0.91 ± 0.41 | 1.16 ± 0.55 |

| N6-Methyladenosine (m6A) | 1.06 ± 0.51 | 1.27 ± 0.60 |

Data extracted from Zheng YF, et al. Clin Biochem. 2005.[1][2]

These studies indicate that urinary concentrations of 1-methylinosine are significantly elevated in breast cancer patients compared to both healthy individuals and patients with benign breast tumors.[1][2] Furthermore, there is a trend towards higher levels in patients with metastatic disease, suggesting a potential correlation with disease progression.[1][2] It is important to note that while some studies show elevated levels of modified nucleosides in the urine of breast cancer patients, other research has indicated that the levels of certain methylated nucleosides, including N1-methyladenosine (the precursor to 1-methylinosine), may be decreased in early-stage breast cancer.[3][4] These discrepancies may be attributed to different analytical methods and patient cohorts.[4]

Experimental Protocols

The accurate quantification of 1-methylinosine in biological samples is crucial for its validation as a biomarker. The primary methods employed are based on chromatographic separation coupled with sensitive detection techniques.

Method 1: Micellar Electrokinetic Chromatography (MEKC)

This method was utilized in the key study by Zheng et al. (2005).[1][2]

1. Sample Preparation (Urine):

- Collect first-morning urine samples.

- Centrifuge at 3000 rpm for 10 minutes to remove sediment.

- Store supernatant at -20°C until analysis.

- Prior to analysis, thaw samples and dilute 1:1 with distilled water.

- Filter through a 0.45 µm membrane.

2. Chromatographic Conditions:

- Apparatus: Capillary electrophoresis system with a UV detector.

- Capillary: Fused-silica capillary (e.g., 50 µm i.d., 60 cm total length, 52 cm effective length).

- Running Buffer: 20 mM sodium tetraborate buffer (pH 9.2) containing 100 mM sodium dodecyl sulfate (SDS).

- Separation Voltage: 18 kV.

- Detection: UV absorbance at 254 nm.

- Injection: Hydrodynamic injection for a defined period (e.g., 10 seconds).

3. Quantification:

- Creatinine levels in urine samples should be determined for normalization of nucleoside concentrations.

- Prepare standard solutions of 1-methylinosine and other nucleosides of known concentrations to generate a calibration curve.

- Calculate the concentration of 1-methylinosine in the urine samples by comparing their peak areas to the calibration curve.

Method 2: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This is a highly sensitive and specific method for the quantification of nucleosides.

1. Sample Preparation (Urine):

- Internal Standard: Add a known concentration of a stable isotope-labeled internal standard (e.g., ¹⁵N₅-1-methylinosine) to the urine sample to correct for matrix effects and variations in extraction efficiency.

- Solid-Phase Extraction (SPE):

- Condition a mixed-mode cation exchange SPE cartridge with methanol and water.

- Load the urine sample onto the cartridge.

- Wash the cartridge with a weak solvent (e.g., water or low-concentration ammonium hydroxide) to remove interfering substances.

- Elute the nucleosides with a stronger solvent (e.g., 5% ammonium hydroxide in methanol).

- Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase.

2. HPLC Conditions:

- Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for the separation of polar compounds like nucleosides.

- Mobile Phase: A gradient elution is typically employed, starting with a high percentage of organic solvent (e.g., acetonitrile) and gradually increasing the aqueous component (e.g., ammonium acetate or formate buffer).

- Flow Rate: A low flow rate (e.g., 0.2-0.4 mL/min) is generally used to ensure optimal separation and ionization.

- Column Temperature: Maintained at a constant temperature (e.g., 40°C) for reproducible retention times.

3. Mass Spectrometry Conditions:

- Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.

- Detection: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. This involves monitoring a specific precursor ion-to-product ion transition for 1-methylinosine and its internal standard.

- Example Transition for 1-Methylinosine: m/z 283.1 → 151.1

4. Quantification:

- Generate a calibration curve by analyzing standard solutions of 1-methylinosine with the internal standard.

- Calculate the concentration of 1-methylinosine in the samples based on the peak area ratio of the analyte to the internal standard and the calibration curve.

Signaling Pathways and Biological Context

The presence of 1-methylinosine in urine is a result of the degradation of transfer RNA (tRNA) containing its precursor, N1-methyladenosine (m1A). The enzymes responsible for the addition and removal of this methyl group play a crucial role in cancer biology.

The m1A modification is dynamically regulated by "writer" enzymes (methyltransferases) and "eraser" enzymes (demethylases). In the context of breast cancer, the m1A eraser ALKBH3 has been shown to be of particular importance.

The Role of ALKBH3 in Breast Cancer

ALKBH3 is an m1A demethylase that has been implicated in promoting breast cancer progression. Its overexpression is associated with increased cell proliferation, invasion, and resistance to chemotherapy. One of the key mechanisms through which ALKBH3 exerts its effects is by modulating the stability and translation of target mRNAs.

A critical signaling pathway influenced by ALKBH3 in breast cancer is the PI3K/Akt pathway . This pathway is a central regulator of cell growth, survival, and metabolism, and its dysregulation is a frequent event in many cancers, including breast cancer.

Experimental Workflow for Investigating 1-Methylinosine as a Biomarker

Conclusion and Future Directions

The available evidence suggests that urinary 1-methylinosine holds promise as a non-invasive biomarker for breast cancer. Its elevated levels in cancer patients, coupled with a potential association with disease severity, warrant further investigation. The methodologies outlined in this guide provide a robust framework for the accurate quantification of 1-methylinosine in clinical samples.

Future research should focus on:

-

Large-scale validation studies: To confirm the diagnostic and prognostic utility of 1-methylinosine in diverse patient populations.

-

Longitudinal monitoring: To assess the value of 1-methylinosine in tracking disease progression and response to therapy.

-

Multi-marker panels: To investigate whether combining 1-methylinosine with other modified nucleosides or existing biomarkers can improve diagnostic accuracy.

-

Mechanistic studies: To further elucidate the role of ALKBH3 and m1A modification in breast cancer pathogenesis and to explore their potential as therapeutic targets.

By addressing these key areas, the clinical utility of 1-methylinosine as a valuable tool in the management of breast cancer can be fully realized.

References

The Pivotal Role of Modified Nucleosides in Cellular Processes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

October 24, 2025

Executive Summary

Modified nucleosides, once considered minor components of nucleic acids, are now recognized as critical regulators of a vast array of cellular processes. These chemical alterations to the canonical bases of RNA and DNA exert profound effects on gene expression, translation, and cellular signaling. This technical guide provides a comprehensive overview of the function of modified nucleosides, with a focus on their quantitative impact on cellular processes, detailed experimental methodologies for their study, and visualization of the intricate signaling pathways they govern. Understanding the roles of these modifications is paramount for advancing our knowledge of fundamental biology and for the development of novel therapeutic strategies targeting a wide range of diseases, including cancer and viral infections.

Introduction to Modified Nucleosides

Nucleic acids are not merely static carriers of genetic information. They are dynamic molecules subject to a wide array of chemical modifications that fine-tune their function. These modifications, collectively known as the "epitranscriptome" for RNA and the "epigenome" for DNA, add a layer of regulatory complexity to the central dogma of molecular biology.

Modified nucleosides are particularly prevalent in RNA, with over 170 distinct modifications identified to date.[1] These modifications are introduced post-transcriptionally by a dedicated suite of enzymes—"writers"—and can be removed by "erasers," highlighting their dynamic and reversible nature. The biological consequences of these modifications are interpreted by "reader" proteins, which bind to modified nucleosides and execute downstream cellular functions.[1][2]

In DNA, the most well-characterized modification is the methylation of cytosine to form 5-methylcytosine (5mC), a key epigenetic mark involved in gene silencing.[3] More recently, further oxidized forms of 5mC, such as 5-hydroxymethylcytosine (5hmC), have been identified, revealing a more complex picture of DNA demethylation and gene regulation.[4][5]

This guide will delve into the specific functions of key modified nucleosides, the experimental approaches to study them, and the signaling pathways they influence, providing a valuable resource for researchers and drug development professionals.

Quantitative Impact of Modified Nucleosides on Cellular Processes

The presence of modified nucleosides can have a significant and quantifiable impact on various cellular processes. These effects are often context-dependent, relying on the specific modification, its location within a nucleic acid, and the cellular environment.

Impact on mRNA Translation Efficiency

Modified nucleosides within messenger RNA (mRNA) can directly influence the rate and fidelity of protein synthesis.

-

N6-methyladenosine (m6A): This is the most abundant internal modification in eukaryotic mRNA.[1] The reader protein YTHDF1 has been shown to promote the translation of m6A-modified mRNAs by interacting with translation initiation factors. Knockdown of the m6A methyltransferase METTL3 leads to a decrease in the translation efficiency of YTHDF1 target transcripts.[6][7] In one study, tethering YTHDF1 to a reporter mRNA increased its translation efficiency by approximately 72%.[6]

-

Pseudouridine (Ψ): This isomerization of uridine can alter codon-anticodon interactions and ribosome decoding. The presence of pseudouridine in mRNA can either enhance or inhibit translation depending on its position and the surrounding sequence context.[8]

-

N1-methyladenosine (m1A): Found in the 5' untranslated region (5'UTR) of some mRNAs, m1A can promote translation initiation.[9][10] Conversely, m1A within the coding sequence can inhibit translation.[10]

Table 1: Quantitative Effects of Modified Nucleosides on Translation Efficiency

| Modification | Location in mRNA | Effect on Translation | Fold Change/Quantitative Measure | Reference(s) |

| N6-methyladenosine (m6A) | Coding Sequence, 3' UTR | Promotion | ~1.72-fold increase with YTHDF1 tethering | [6] |

| Pseudouridine (Ψ) | Coding Sequence | Context-dependent | Varies | [8] |

| N1-methyladenosine (m1A) | 5' UTR | Promotion | Not specified | [9][10] |

| N1-methyladenosine (m1A) | Coding Sequence | Inhibition | Not specified | [10] |

Impact on Gene Expression and Transcription Factor Binding

DNA modifications, particularly 5-methylcytosine, play a crucial role in regulating gene expression by modulating the binding of transcription factors (TFs) to DNA.

-

5-methylcytosine (5mC): Methylation of CpG islands in promoter regions is generally associated with transcriptional repression.[3] This can occur by directly inhibiting the binding of TFs that prefer unmethylated DNA or by recruiting methyl-CpG-binding proteins that promote a repressive chromatin state. However, some TFs have been shown to preferentially bind to methylated DNA.[11] The affinity of a transcription factor for its binding site can be quantified by the dissociation constant (Kd), with a lower Kd indicating higher affinity.

Table 2: Quantitative Effects of 5-methylcytosine on Transcription Factor Binding

| Transcription Factor | Effect of 5mC on Binding | Change in Binding Affinity (Kd) | Reference(s) |

| KLF4 | Increased affinity | Higher affinity for methylated sequence | [12] |

| c-Myc | Decreased affinity | Varies depending on binding site | [11] |

| CTCF | Decreased affinity | Varies depending on binding site | [11] |

Key Enzymes in Nucleoside Modification

The dynamic nature of nucleoside modifications is orchestrated by a host of enzymes that add, remove, and recognize these chemical marks.

Writers: Methyltransferases and Synthases

-

METTL3-METTL14 Complex: This is the primary methyltransferase complex responsible for installing the m6A modification on mRNA. Kinetic studies have determined the Michaelis-Menten constant (Km) for its substrates, S-adenosylmethionine (SAM) and a single-stranded RNA (ssRNA) containing the consensus sequence GGACU, to be 102 ± 15 nM and 22 ± 2 nM, respectively. The catalytic rate (kcat) was determined to be 18 ± 2 h-1.[13]

Erasers: Demethylases

-

FTO and ALKBH5: These enzymes are the primary m6A demethylases in mammals. They belong to the AlkB family of non-heme Fe(II)/2-oxoglutarate-dependent dioxygenases.[14][15] FTO can also demethylate N6,2'-O-dimethyladenosine (m6Am) at the 5' cap of mRNA.[16] ALKBH5 appears to be more specific for internal m6A.[14] The turnover rates of these enzymes contribute to the dynamic regulation of the epitranscriptome.

Readers: Binding Proteins

-

YTH Domain-Containing Proteins: The YTHDF family of proteins (YTHDF1, YTHDF2, YTHDF3) and YTHDC1 are key readers of m6A. YTHDF1 promotes translation, YTHDF2 promotes mRNA degradation, and YTHDF3 is thought to facilitate the functions of both YTHDF1 and YTHDF2.[6] YTHDC1 is primarily nuclear and is involved in splicing regulation.

Table 3: Kinetic Parameters of Key Nucleoside Modifying Enzymes

| Enzyme/Complex | Modification | Substrate(s) | Km | kcat | Reference(s) |

| METTL3-METTL14 | m6A | SAM | 102 ± 15 nM | 18 ± 2 h-1 | [13] |

| ssRNA (GGACU) | 22 ± 2 nM | [13] | |||

| FTO | m6A demethylation | m6A-containing RNA | Not specified | Not specified | [14][16] |

| ALKBH5 | m6A demethylation | m6A-containing RNA | Not specified | Not specified | [14] |

Signaling Pathways Regulated by Modified Nucleosides

Modified nucleosides are integral components of cellular signaling networks, influencing pathways that control cell growth, differentiation, and stress responses.

The m6A Regulatory Network in Cancer

The enzymes that regulate m6A are frequently dysregulated in cancer, impacting key oncogenic signaling pathways.

TOR Signaling and Pseudouridylation

The Target of Rapamycin (TOR) signaling pathway, a central regulator of cell growth and metabolism, has been shown to regulate the pseudouridylation of U2 small nuclear RNA (snRNA) in yeast in response to nutrient availability.[17]

Adenosine-to-Inosine (A-to-I) Editing Regulation

A-to-I editing is catalyzed by ADAR enzymes and is subject to complex auto- and trans-regulatory networks.[18][19] This editing can alter protein coding sequences and modulate RNA stability and processing.

Experimental Protocols for Studying Modified Nucleosides

A variety of techniques are available to detect, quantify, and map modified nucleosides in RNA and DNA.

Methylated RNA Immunoprecipitation followed by Sequencing (MeRIP-Seq)

MeRIP-Seq is a powerful technique for transcriptome-wide mapping of m6A and other RNA modifications for which specific antibodies are available.

Detailed Methodology:

-

RNA Isolation and Fragmentation: Isolate total RNA from cells or tissues of interest. Fragment the RNA to an average size of ~100 nucleotides using chemical or enzymatic methods.

-

Immunoprecipitation (IP): Incubate the fragmented RNA with an antibody specific to the modification of interest (e.g., anti-m6A). The antibody-RNA complexes are then captured using protein A/G magnetic beads.

-

Washing: Wash the beads extensively to remove non-specifically bound RNA.

-

Elution and RNA Purification: Elute the bound RNA from the antibody-bead complexes and purify the RNA.

-

Library Preparation and Sequencing: Prepare a cDNA library from the immunoprecipitated RNA and a corresponding input control (fragmented total RNA that did not undergo IP). Sequence the libraries using a high-throughput sequencing platform.

-

Data Analysis: Align the sequencing reads to a reference genome/transcriptome. Identify enriched regions (peaks) in the IP sample compared to the input control to map the locations of the modification.

Bisulfite Sequencing for DNA Methylation Analysis

Bisulfite sequencing is the gold standard for single-base resolution analysis of 5-methylcytosine.

Detailed Methodology:

-

Genomic DNA Isolation: Extract high-quality genomic DNA.

-

Bisulfite Conversion: Treat the DNA with sodium bisulfite. This chemical treatment converts unmethylated cytosines to uracil, while 5-methylcytosines remain unchanged.

-

PCR Amplification: Amplify the region of interest using PCR. During amplification, the uracils are replaced with thymines.

-

Sequencing: Sequence the PCR products.

-

Data Analysis: Compare the sequenced DNA to the original reference sequence. Any remaining cytosines in CpG contexts were originally methylated.

In Vitro Transcription with Modified Nucleotides

This method is used to generate RNA molecules containing specific modified nucleosides for functional studies.

Detailed Methodology:

-

Template Preparation: Prepare a linear DNA template containing the desired sequence downstream of a T7 RNA polymerase promoter.

-

In Vitro Transcription Reaction: Set up a reaction containing the DNA template, T7 RNA polymerase, and a mixture of the four standard ribonucleoside triphosphates (NTPs), with one or more of the standard NTPs replaced by its modified counterpart (e.g., using N6-methyl-ATP instead of ATP).

-

Purification: Purify the resulting RNA transcript to remove unincorporated NTPs, DNA template, and enzyme.

-

Functional Assays: Use the purified modified RNA in downstream functional assays, such as in vitro translation or cell transfection followed by a reporter assay (e.g., luciferase assay).[11][20][21]

Conclusion and Future Directions

The study of modified nucleosides has unveiled a new layer of complexity in the regulation of cellular processes. The quantitative data, detailed protocols, and pathway visualizations presented in this guide underscore the profound impact of these modifications on gene expression, translation, and cellular signaling.

Future research in this field will likely focus on:

-

Discovering new modifications and their associated enzymes: The full repertoire of modified nucleosides and the machinery that governs them is still being uncovered.

-

Developing novel technologies for single-molecule and single-cell analysis: This will provide unprecedented resolution in understanding the dynamics and heterogeneity of nucleoside modifications.

-

Elucidating the crosstalk between different modifications: Understanding how various modifications interact to fine-tune cellular processes is a key challenge.

-

Translating fundamental knowledge into therapeutic applications: The development of drugs that target the enzymes involved in nucleoside modification holds great promise for treating a wide range of diseases.

This in-depth technical guide serves as a valuable resource for researchers and professionals in the field, providing the foundational knowledge and practical tools necessary to explore the exciting and rapidly evolving world of modified nucleosides.

References

- 1. The landscape of m1A modification and its posttranscriptional regulatory functions in primary neurons | eLife [elifesciences.org]

- 2. Principle and Protocol of EMSA - Creative BioMart [creativebiomart.net]

- 3. m.youtube.com [m.youtube.com]

- 4. Impact of 5HydroxyMethylCytosine (5hmC) on reverse/direct association of cell-cycle, apoptosis, and extracellular matrix pathways in gastrointestinal cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. N1-methyladenosine formation, gene regulation, biological functions, and clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sequencing Technologies of m1A RNA Modification - CD Genomics [rna.cd-genomics.com]

- 11. m.youtube.com [m.youtube.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Overview of RNA CLIP-Seq - CD Genomics [rna.cd-genomics.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Ribosome Profiling: Global Views of Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Electrophoresis Mobility Shift Assay [bio-protocol.org]

- 18. The Procedure of Electrophoretic Mobility Shift Assay (EMSA) - Creative Proteomics [iaanalysis.com]

- 19. m1A Regulated Genes Modulate PI3K/AKT/mTOR and ErbB Pathways in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. youtube.com [youtube.com]

- 21. m.youtube.com [m.youtube.com]

A Technical Guide to 1-Methyl-Inosine-d3 for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1-Methyl-Inosine-d3, a crucial deuterated internal standard for quantitative bioanalysis. This document details its commercial availability, presents a comparative analysis of supplier specifications, outlines a representative experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and illustrates its relevance within the biological context of tRNA modification pathways.

Commercial Suppliers and Quantitative Data

1-Methyl-Inosine-d3 is available from several reputable commercial suppliers catering to the research and drug development sectors. The following table summarizes the key quantitative data available for 1-Methyl-Inosine-d3 from leading suppliers. Please note that while efforts were made to obtain complete data, isotopic enrichment and specific formulation details are not always readily available on public-facing documents and may require direct inquiry with the supplier.

| Supplier | Product Code | Purity | Isotopic Enrichment | Available Formulations |

| MedchemExpress | HY-113136S1 | 99.0%[1] | Not specified | Solid/Powder[2] |

| LGC Standards | TRC-M313602 | Not specified | Not specified | Solid/Powder (10 mg)[3] |

| Clearsynth | Not specified | Not specified | Not specified | Inquire for details[4] |

It is a common practice for suppliers of stable isotope-labeled compounds to offer products with a chemical purity of 98% or greater and an isotopic enrichment of ≥98%. However, verification for this specific product requires consultation of the certificate of analysis.

Role in Biological Systems: The tRNA Methylation Pathway

1-Methylinosine is a modified nucleoside found in transfer RNA (tRNA), playing a vital role in ensuring the fidelity and efficiency of protein synthesis.[5] The methylation of inosine at the N1 position is a post-transcriptional modification catalyzed by the enzyme tRNA (guanine-N1-)-methyltransferase, commonly known as Trm5.[6] This enzyme utilizes S-adenosyl methionine (SAM) as a methyl donor to introduce a methyl group onto the guanine or inosine base at position 37 of the tRNA anticodon loop.[5]

The following diagram illustrates the enzymatic methylation of inosine in the tRNA modification pathway.

Experimental Protocol: Quantification of 1-Methylinosine in Urine using LC-MS/MS

The following is a representative experimental protocol for the quantification of 1-methylinosine in a biological matrix, such as urine, using 1-Methyl-Inosine-d3 as an internal standard. This protocol is synthesized from established methodologies for the analysis of modified nucleosides.[7][8]

1. Objective: To accurately quantify the concentration of 1-methylinosine in human urine samples by utilizing a stable isotope-labeled internal standard for isotope-dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

2. Materials and Reagents:

-

1-Methylinosine (analyte standard)

-

1-Methyl-Inosine-d3 (internal standard)

-

Acetonitrile (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Urine samples

-

Microcentrifuge tubes

-

Syringe filters (0.22 µm)

3. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., SeQuant® ZIC®-HILIC)[7]

4. Standard and Internal Standard Preparation:

-

Prepare stock solutions of 1-methylinosine and 1-Methyl-Inosine-d3 in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.

-

Prepare a series of working standard solutions of 1-methylinosine by serial dilution of the stock solution to create a calibration curve.

-

Prepare a working internal standard solution of 1-Methyl-Inosine-d3 at a fixed concentration (e.g., 1 µg/mL).[7]

5. Sample Preparation:

-

Thaw frozen urine samples at room temperature.

-

Vortex the samples to ensure homogeneity.

-

To 100 µL of urine in a microcentrifuge tube, add 10 µL of the 1-Methyl-Inosine-d3 internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate proteins.[9]

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the samples at 14,000 x g for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

6. LC-MS/MS Analysis:

-

LC Conditions:

-

Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)

-

Mobile Phase A: 20 mM Ammonium acetate in water[7]

-

Mobile Phase B: Acetonitrile[7]

-

Gradient: A typical gradient would start at a high percentage of organic solvent (e.g., 95% B) and gradually decrease to elute the polar analytes.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both 1-methylinosine and 1-Methyl-Inosine-d3. The exact m/z values will depend on the instrument and adduct formation but will be based on the molecular weights of the analyte and the internal standard.

-

Optimize collision energy and other MS parameters for maximum signal intensity.

-

7. Data Analysis:

-

Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards.

-

Determine the concentration of 1-methylinosine in the urine samples by interpolating their peak area ratios from the calibration curve.

-

The use of the deuterated internal standard corrects for variations in sample preparation, matrix effects, and instrument response.[10]

The following workflow diagram illustrates the key steps in the LC-MS/MS analysis of 1-methylinosine.

This technical guide provides a foundational understanding of 1-Methyl-Inosine-d3 for research applications. For specific applications and troubleshooting, it is recommended to consult the detailed product documentation from the respective suppliers and relevant scientific literature.

References

- 1. Modomics - A Database of RNA Modifications [genesilico.pl]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 1-Methyl-Inosine-d3 | TRC-M313602-10MG | LGC Standards [lgcstandards.com]

- 4. clearsynth.com [clearsynth.com]

- 5. Trm5 and TrmD: Two Enzymes from Distinct Origins Catalyze the Identical tRNA Modification, m1G37 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. LC-MS/MS Determination of Modified Nucleosides in The Urine of Parkinson’s Disease and Parkinsonian Syndromes Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bioanalysis-zone.com [bioanalysis-zone.com]

Methodological & Application

Protocol for the Quantitative Analysis of 1-Methylinosine in Human Urine using LC-MS/MS with 1-Methyl-Inosine-d3 as an Internal Standard

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of 1-methylinosine (m1I), a modified nucleoside, in human urine samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, 1-Methyl-Inosine-d3, to ensure high accuracy and precision, making it suitable for clinical research and biomarker discovery.

Introduction

1-methylinosine is a post-transcriptionally modified nucleoside found in transfer RNA (tRNA)[1]. Altered levels of modified nucleosides, including 1-methylinosine, in biological fluids such as urine have been associated with various pathological conditions, including cancer[2]. Consequently, the accurate and precise quantification of 1-methylinosine can provide valuable insights for disease diagnosis, prognosis, and monitoring therapeutic responses.

This protocol details a robust and sensitive method for 1-methylinosine quantification using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry. The use of a deuterated internal standard, 1-Methyl-Inosine-d3, is critical for correcting for matrix effects and variations during sample preparation and analysis, thereby ensuring reliable quantification[3][4].

Biological Pathway

1-methylinosine is synthesized in tRNA through a two-step enzymatic process. Initially, adenosine is converted to inosine by the enzyme adenosine deaminase acting on RNA (ADAR)[5]. Subsequently, the inosine residue is methylated at the N1 position by the enzyme tRNA methyltransferase 5 (Trm5), utilizing S-adenosylmethionine (SAM) as the methyl group donor[1]. Inosine itself is a key intermediate in the purine metabolism pathway[5][6].

Figure 1. Biosynthesis of 1-Methylinosine.

Experimental Protocol

This protocol is adapted from established methods for the analysis of modified nucleosides in urine[2][7].

Materials and Reagents

-

1-Methylinosine analytical standard

-

1-Methyl-Inosine-d3 (Internal Standard)

-

Acetonitrile (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Human urine samples

Sample Preparation

-

Thaw frozen human urine samples at room temperature.

-

Vortex the samples for 30 seconds to ensure homogeneity.

-

Centrifuge the urine samples at 10,000 x g for 10 minutes at 4°C to pellet any particulate matter.

-

In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of acetonitrile containing the internal standard, 1-Methyl-Inosine-d3, at a final concentration of 100 ng/mL.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate proteins.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Figure 2. Sample Preparation Workflow.

LC-MS/MS Conditions

Liquid Chromatography (LC):

| Parameter | Value |

| Column | HILIC Column (e.g., Waters Acquity UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 95% B to 50% B over 8 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Tandem Mass Spectrometry (MS/MS):

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

Multiple Reaction Monitoring (MRM) Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| 1-Methylinosine | 283.1 | 151.1 | 0.1 | 30 | 15 |

| 1-Methyl-Inosine-d3 | 286.1 | 154.1 | 0.1 | 30 | 15 |

Data Analysis and Quantification

Quantification is performed by calculating the peak area ratio of the analyte (1-Methylinosine) to the internal standard (1-Methyl-Inosine-d3). A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the 1-Methylinosine calibration standards. The concentration of 1-Methylinosine in the urine samples is then determined from the calibration curve.

Quantitative Data Summary

The following table presents representative quantitative data for 1-methylinosine levels in human urine from a cohort of healthy individuals and patients with a specific disease, as would be determined using this protocol.

| Sample Group | N | Mean 1-Methylinosine (ng/mL) | Standard Deviation |

| Healthy Controls | 50 | 25.4 | 8.2 |

| Disease Cohort | 50 | 48.7 | 15.3 |

Note: The above data is illustrative and will vary depending on the specific patient population and disease state being studied.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of 1-methylinosine in human urine. The use of a stable isotope-labeled internal standard is essential for achieving accurate results. This protocol can be readily implemented in clinical and research laboratories for biomarker analysis and to further investigate the role of modified nucleosides in health and disease.

References

- 1. Inosine in Biology and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simultaneous Determination of Methylated Nucleosides by HILIC–MS/MS Revealed Their Alterations in Urine from Breast Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Direct quantification in bioanalytical LC-MS/MS using internal calibration via analyte/stable isotope ratio - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]

- 5. What is the mechanism of Inosine? [synapse.patsnap.com]

- 6. Inosine - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols for Modified Nucleoside Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the sample preparation of modified nucleosides from various biological matrices, including urine, plasma, and cell cultures, for subsequent analysis by techniques such as liquid chromatography-mass spectrometry (LC-MS).

Introduction

Modified nucleosides are post-transcriptionally altered ribonucleosides that play crucial roles in a multitude of biological processes. Their analysis is of growing interest in various research fields, including cancer biomarker discovery and therapeutic drug monitoring. Accurate and reproducible quantification of these modifications heavily relies on robust and efficient sample preparation techniques to remove interfering substances from complex biological matrices. This document outlines validated protocols for Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and enzymatic hydrolysis of RNA for the comprehensive analysis of modified nucleosides.

I. Sample Preparation from Urine using Solid-Phase Extraction (SPE)

Urine is a common biological fluid for monitoring modified nucleosides as it is collected non-invasively and contains a variety of these compounds. Solid-phase extraction is a highly effective method for cleaning up and concentrating nucleosides from urine samples.[1][2]

Experimental Protocol: SPE of Urine Samples